molecular formula C7H8N4O B13161624 N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine

Cat. No.: B13161624
M. Wt: 164.16 g/mol
InChI Key: WKBTYLGHXSLCKB-UHFFFAOYSA-N
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Description

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C7H8N4O/c1-9-5-3-2-4(8)6-7(5)11-12-10-6/h2-3,9H,8H2,1H3

InChI Key

WKBTYLGHXSLCKB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C2=NON=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reduction of the N-oxide group using triphenylphosphine (PPh3) in xylene, yielding the heterocycle 2,1,3-benzoxadiazole . Subsequent selective bromination at positions 4 and 7 produces 4,7-dibromo-2,1,3-benzoxadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2,1,3-benzoxadiazole yields 4,7-dibromo-2,1,3-benzoxadiazole .

Scientific Research Applications

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of fluorescent probes for imaging and detecting biological molecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions or interact with biological macromolecules. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzoxadiazole ring with methyl and amine substituents at specific positions. The synthesis typically involves:

  • Formation of the Benzoxadiazole Ring : Cyclization of o-phenylenediamine with nitrous acid.
  • Methylation : Using methyl iodide in the presence of a base like potassium carbonate.
  • Amination : Introducing amine groups at the 4 and 7 positions through reactions with ammonia or amine sources.

These steps yield a compound that exhibits diverse biological properties due to its unique structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as an inhibitor by binding to active sites of enzymes, thus blocking their activity. This mechanism can lead to various therapeutic effects depending on the target enzyme or receptor involved.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. This inhibition can trigger apoptotic pathways in cancer cells .
  • Antimicrobial Activity : Its structural properties allow it to disrupt bacterial cell functions, making it a candidate for antimicrobial applications .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. For instance:

  • Study Findings : In vitro assays showed that this compound can induce apoptosis in several human tumor cell lines at submicromolar concentrations. This effect is linked to its interaction with GSTP1-1 and GSTM2-2 enzymes .

Antimicrobial Properties

Research has indicated that N4-Methyl-2,1,3-benzoxadiazole derivatives exhibit promising antimicrobial properties against various pathogens:

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar benzoxadiazole derivatives is useful:

Compound NameStructure FeaturesBiological Activity
This compoundMethyl and amino groupsAnticancer and antimicrobial
2,1,3-BenzoxadiazoleLacks methyl groupLimited biological activity
N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazoleContains nitro groupAnticancer properties

This table illustrates that the presence of specific substituents significantly influences biological activity.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines reported that this compound exhibited IC50 values in the micromolar range. The mechanism involved GST inhibition leading to increased oxidative stress within cancer cells .

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial properties, this compound was tested against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains of bacteria including E. coli and Klebsiella pneumoniae, suggesting its potential as an effective antibacterial agent .

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